Crude Purity Advantage in Macrocyclic Peptide Synthesis
In a head-to-head comparison of 24 cyclic peptide sequences, the KAHA ligation method using Fmoc-(S)-5-oxaproline produced macrocycles with significantly higher crude purity than a standard on-resin cyclization method using side-chain-protected substrates. For sequences lacking turn-inducing residues, crude purity was up to 8-fold higher for the KAHA method [1]. Both methods afforded comparable overall isolated yields, but the higher crude purity of the KAHA products greatly facilitated purification [1].
| Evidence Dimension | Crude purity of cyclized peptide products |
|---|---|
| Target Compound Data | Up to 8-fold higher crude purity vs. standard method for sequences without turn-inducing residues (see Table 2, entries 13, 16, and 24) |
| Comparator Or Baseline | Standard on-resin cyclization method using side-chain-protected linear precursors |
| Quantified Difference | Crude purity up to 8× higher for KAHA cyclization; comparable overall isolated yields |
| Conditions | Fmoc-SPPS; 24 homoserine-containing cyclic peptide library; side-by-side comparison under identical sequence conditions |
Why This Matters
Higher crude purity directly translates to reduced purification burden, lower solvent consumption, and higher throughput in cyclic peptide library synthesis, which is critical for procurement decisions in drug discovery settings.
- [1] Rohrbacher F, Deniau G, Luther A, Bode JW. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chem Sci. 2015;6(8):4889-4896. doi:10.1039/C5SC01774B View Source
